N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride

Catalog No.
S6601384
CAS No.
202207-84-9
M.F
C9H21ClN2O2
M. Wt
224.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenedia...

CAS Number

202207-84-9

Product Name

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride

IUPAC Name

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate;hydrochloride

Molecular Formula

C9H21ClN2O2

Molecular Weight

224.73 g/mol

InChI

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11(5)7-6-10-4;/h10H,6-7H2,1-5H3;1H

InChI Key

NLEJCWJVACWQES-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C)CCNC.Cl

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC.Cl

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride, also known as Boc-DMED·HCl, is an organic compound classified under carbamates. It is a derivative of N,N'-dimethylethylenediamine, featuring a tert-butyloxycarbonyl (Boc) protecting group and existing as a hydrochloride salt. The molecular formula of this compound is C₉H₂₁ClN₂O₂, with a molar mass of approximately 188.27 g/mol . The unique structure of Boc-DMED·HCl allows it to participate in various

Currently, there is no documented information on the specific mechanism of action of Boc-DMED·HCl in biological systems.

  • Wear gloves and protective eyewear when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to local regulations for hazardous materials [].

While resources like PubChem confirm its existence and provide a Chemical Abstracts Service Registry Number (CAS RN) of 202207-84-9 [], there is no documented research specifically referencing this compound.

This doesn't necessarily exclude its use in scientific research, but it suggests it might be a relatively new compound or one used in niche applications that haven't been extensively documented yet.

Chemical Structure and Potential Applications

Based on its chemical structure, N-BOC-DMED-HCl possesses some features that might be relevant for scientific research:

  • The presence of a Boc (t-Butyloxycarbonyl) protecting group suggests it could be a precursor molecule used in organic synthesis. The Boc group is a common protecting group for amines, and its presence indicates the molecule might be used to introduce a dimethyl-ethylenediamine moiety into a larger molecule at a later stage.
  • The dimethyl-ethylenediamine backbone contains two amine functional groups, which can participate in various chemical reactions. This functionality could be useful for applications like chelation (binding metal ions) or formation of amides/imides.

Boc-DMED·HCl can undergo several chemical transformations due to its functional groups. One notable reaction is its hydrolysis in the presence of hydrochloric acid, which can be represented as follows:

Boc DMED HCl+HClDMED+Boc Cl+H2O\text{Boc DMED HCl}+\text{HCl}\rightarrow \text{DMED}+\text{Boc Cl}+\text{H}_2\text{O}

This reaction highlights the potential for Boc-DMED·HCl to release the dimethylated ethylenediamine component upon treatment with strong acids.

The synthesis of N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride typically involves the protection of the amine functionalities in N,N'-dimethylethylenediamine using tert-butyloxycarbonyl chloride. The general synthetic route can be outlined as follows:

  • Starting Material: Begin with N,N'-dimethylethylenediamine.
  • Protection: React the amine with tert-butyloxycarbonyl chloride in the presence of a base (e.g., triethylamine) to form the Boc-protected derivative.
  • Formation of Hydrochloride Salt: Treat the Boc-protected compound with hydrochloric acid to obtain the hydrochloride salt form.

This method allows for the selective protection of amines while facilitating further chemical modifications .

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: The compound may be useful in drug development processes where protection of amine groups is necessary during synthesis.

There is currently no extensive research available on interaction studies involving N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride. The absence of documented interactions suggests that further studies are needed to elucidate its behavior in biological systems and its potential interactions with other compounds.

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N,N'-DimethylethylenediamineC₄H₁₄N₂Lacks protective groups
N-t-Butyloxycarbonyl-N,N'-diethyl-1,2-ethylenediamineC₁₀H₂₁N₂O₂Diethyl instead of dimethyl groups
Tert-butyloxycarbonyl-protected aminesVariesGeneral class; varies by amine type

The uniqueness of N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride lies in its specific combination of a Boc protecting group and dimethylated ethylenediamine structure, which may provide distinct reactivity and stability compared to similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

224.1291556 g/mol

Monoisotopic Mass

224.1291556 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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